molecular formula C14H12N4O B1613341 N-(5-amino-1H-indazol-3-yl)benzamide CAS No. 599183-42-3

N-(5-amino-1H-indazol-3-yl)benzamide

Cat. No. B1613341
CAS RN: 599183-42-3
M. Wt: 252.27 g/mol
InChI Key: BYHVSDPWMTXMEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indazoles, including “N-(5-amino-1H-indazol-3-yl)benzamide”, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in various databases . It is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazoles have been studied extensively . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Scientific Research Applications

Serotonin-3 (5-HT3) Receptor Antagonists

Studies on 4-amino-5-chloro-2-ethoxybenzamides have led to the discovery of potent serotonin-3 (5-HT3) receptor antagonists, with compounds featuring the 1H-indazole ring, including N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indaz ole-3-carboxamide, showing significant activity. This research suggests potential applications in controlling serotonin-related functions (Harada et al., 1995).

Anti-Inflammatory Activity

Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, similar in structure to N-(5-amino-1H-indazol-3-yl)benzamide, have demonstrated anti-inflammatory activities. Specific derivatives of these compounds have shown promising results in reducing inflammation without adverse effects on myocardial function (Lynch et al., 2006).

Antibacterial and Antifungal Activities

Heterocyclic compounds like N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives have been synthesized and tested for their antibacterial and antifungal properties. These compounds have shown effectiveness against various bacteria and fungi, indicating potential uses in combating infectious diseases (Patel & Patel, 2015).

Antipsychotic Agents

Heterocyclic analogues of 1192U90, including N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride, have been evaluated as potential antipsychotic agents. They have shown promising results in binding to dopamine and serotonin receptors, indicating potential applications in treating psychotic disorders (Norman et al., 1996).

Anti-Influenza Virus Activity

Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and tested for their effectiveness against the influenza A virus, subtype H5N1. Some of these compounds have exhibited significant antiviral activities, suggesting potential use in the treatment of avian influenza (Hebishy et al., 2020).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Substituted benzamides, similar to this compound, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds have shown potential in inhibiting tumor growth in lung and colon carcinoma models (Borzilleri et al., 2006).

Mechanism of Action

While the specific mechanism of action for “N-(5-amino-1H-indazol-3-yl)benzamide” is not mentioned in the search results, indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Future Directions

Indazole-containing derivatives, including “N-(5-amino-1H-indazol-3-yl)benzamide”, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing synthetic approaches to indazoles and exploring their potential medicinal applications .

properties

IUPAC Name

N-(5-amino-1H-indazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-10-6-7-12-11(8-10)13(18-17-12)16-14(19)9-4-2-1-3-5-9/h1-8H,15H2,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHVSDPWMTXMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624707
Record name N-(5-Amino-1H-indazol-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

599183-42-3
Record name N-(5-Amino-1H-indazol-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(5-Amino-1H-indazol-3-yl)benzamide can be obtained as described in Example 4 from 0.6 g of N-(5-nitro-1H-indazol-3-yl)benzamide, 21 ml of ethanol, 4.2 g of ferrous sulfate, 6.6 ml of water and 5.1 ml of 32% aqueous ammonia. 0.4 g of N-(5-amino-1H-indazol-3-yl)benzamide is thus obtained in the form of a yellow powder melting at 116° C.
[Compound]
Name
powder
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ferrous sulfate
Quantity
4.2 g
Type
reactant
Reaction Step Four
Quantity
5.1 mL
Type
reactant
Reaction Step Five
Name
Quantity
6.6 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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